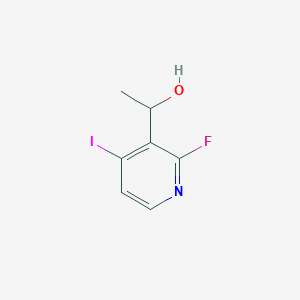

1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol

説明

Systematic Nomenclature and CAS Registry Number Analysis

The compound 1-(2-fluoro-4-iodo-pyridin-3-yl)-ethanol is systematically named 1-(2-fluoro-4-iodopyridin-3-yl)ethan-1-ol , adhering to IUPAC nomenclature conventions. This designation reflects its core pyridine ring structure substituted at positions 2 (fluorine), 3 (ethanol), and 4 (iodine). The CAS Registry Number assigned to this compound is 744257-63-4 , as documented in chemical databases and supplier catalogs. Additional identifiers include the MDL number MFCD22666097 and the SMILES code CC(O)C1=C(I)C=CN=C1F , which encode structural details for computational analysis.

Molecular Formula, Molecular Weight, and Elemental Composition

The molecular formula of 1-(2-fluoro-4-iodo-pyridin-3-yl)-ethanol is C₇H₇FINO , derived from its constituent elements: seven carbon atoms, seven hydrogen atoms, one fluorine atom, one iodine atom, one nitrogen atom, and one oxygen atom. The molecular weight is calculated as 267.04 g/mol , consistent with atomic weight contributions:

- Carbon (C): 12.011 × 7 = 84.077 g/mol

- Hydrogen (H): 1.00794 × 7 = 7.05558 g/mol

- Fluorine (F): 18.9984 × 1 = 18.9984 g/mol

- Iodine (I): 126.9045 × 1 = 126.9045 g/mol

- Nitrogen (N): 14.0067 × 1 = 14.0067 g/mol

- Oxygen (O): 15.9994 × 1 = 15.9994 g/mol

Summing these values yields 267.04155 g/mol , aligning with reported data. Elemental composition percentages are:

| Element | Percentage |

|---|---|

| Carbon | 31.48% |

| Hydrogen | 2.64% |

| Fluorine | 7.11% |

| Iodine | 47.52% |

| Nitrogen | 5.25% |

| Oxygen | 5.99% |

These values highlight iodine’s dominance in the compound’s mass due to its high atomic weight.

Structural Isomerism and Substituent Positioning on the Pyridine Ring

The pyridine ring in 1-(2-fluoro-4-iodo-pyridin-3-yl)-ethanol is numbered such that the nitrogen atom occupies position 1. Substituents are positioned as follows:

- Position 2: Fluorine atom

- Position 3: Ethanol group (-CH₂OH)

- Position 4: Iodine atom

This arrangement ensures no structural isomerism due to the distinct positions of substituents. The ethanol group at position 3 is adjacent to fluorine (position 2) and meta to iodine (position 4), creating a fixed spatial configuration. The absence of identical substituents or mirror-plane symmetries precludes geometric or stereoisomerism.

特性

IUPAC Name |

1-(2-fluoro-4-iodopyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQAYCQDCICLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CN=C1F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261509 | |

| Record name | 2-Fluoro-4-iodo-α-methyl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744257-63-4 | |

| Record name | 2-Fluoro-4-iodo-α-methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744257-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-iodo-α-methyl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Initial Functionalization

A common synthetic strategy begins with substituted pyridine precursors such as 2-chloro-5-fluoronicotinic acid or related derivatives. These starting materials allow for subsequent transformations to introduce the desired substituents.

Activation of Pyridine Carboxylic Acid:

The carboxylic acid group in 2-chloro-5-fluoronicotinic acid is activated using N,N-carbonyldiimidazole (CDI) to form an intermediate suitable for reduction. This step is typically performed in an organic solvent like tetrahydrofuran at mild temperatures (20–30 °C) with stirring for 30–60 minutes.Reduction to Hydroxymethyl Derivative:

Sodium borohydride is added in batches along with methanol to reduce the activated intermediate to 2-chloro-3-hydroxymethyl-5-fluoropyridine. The reaction is quenched with water, and the product is extracted with dichloromethane, concentrated, and purified by recrystallization. Yields around 80–90% are reported for this step.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Activation | 2-chloro-5-fluoronicotinic acid + CDI | THF, 20–30 °C, 30–60 min | Activated intermediate | - |

| Reduction | Activated intermediate + NaBH4 + MeOH | 20–30 °C, batch addition | 2-chloro-3-hydroxymethyl-5-fluoropyridine | ~87% |

Oxidation to Formyl Pyridine Intermediate

The hydroxymethyl derivative is oxidized to the corresponding aldehyde using catalytic TEMPO and sodium hypochlorite (NaOCl) in the presence of sodium bicarbonate and sodium bromide. The reaction is conducted at low temperatures (~5 °C) in dichloromethane with stirring for about 30 minutes.

- The organic layer is washed, concentrated, and dried to yield 2-chloro-3-formyl-5-fluoropyridine with high yield (~87%).

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | 2-chloro-3-hydroxymethyl-5-fluoropyridine + TEMPO + NaOCl | DCM, 5 °C, 30 min | 2-chloro-3-formyl-5-fluoropyridine | ~87% |

Formation of Pyrazolo Pyridine Core

The aldehyde intermediate undergoes condensation with hydrazine hydrate in the presence of a base such as triethylamine, typically in a solvent mixture of water and isopropanol. The reaction is heated to 40–70 °C and maintained for several hours (e.g., 5 hours) to form the pyrazolo[3,4-b]pyridine ring system.

- After completion, the reaction mixture is worked up by solvent removal, extraction with dichloromethane, washing, and recrystallization to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridine in yields around 80–85%.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclization | 2-chloro-3-formyl-5-fluoropyridine + hydrazine hydrate + base | H2O/iPrOH, 40–70 °C, 5 h | 5-fluoro-1H-pyrazolo[3,4-b]pyridine | ~82% |

Iodination to Introduce the Iodo Substituent

The pyrazolo pyridine intermediate is iodinated at the 3-position using iodine or iodide salts (e.g., sodium iodide, potassium iodide) as the iodinating agent. The reaction is performed in solvents such as ethanol, dimethyl sulfoxide, or N-methylpyrrolidone with a base like sodium hydroxide or potassium carbonate.

The reaction temperature ranges from 20 to 100 °C, and the reaction is monitored until completion.

The product, 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, is isolated by quenching with sodium sulfite, precipitation by water addition, and recrystallization to achieve high purity.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Iodination | 5-fluoro-1H-pyrazolo[3,4-b]pyridine + I2/NaI/KI + base | EtOH/DMSO, 20–100 °C | 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine | High purity |

Installation of the Ethanol Group at Pyridine 3-Position

While direct literature on 1-(2-fluoro-4-iodo-pyridin-3-yl)-ethanol is limited, analogous methods involve nucleophilic substitution or reduction of appropriate pyridine intermediates bearing leaving groups at the 3-position.

One approach is the reduction of a 3-formyl or 3-cyano pyridine derivative to the corresponding 3-(hydroxyethyl) pyridine using reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions.

Alternatively, the hydroxymethyl intermediate (as in step 2.2) can be functionalized further to introduce the ethanol side chain via selective reduction or substitution reactions.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Activation of carboxylic acid | 2-chloro-5-fluoronicotinic acid + CDI | THF, 20–30 °C, 30–60 min | Activated intermediate | - | Prepares for reduction |

| 2 | Reduction | Activated intermediate + NaBH4 + MeOH | 20–30 °C, batch addition | 2-chloro-3-hydroxymethyl-5-fluoropyridine | ~87 | Key intermediate |

| 3 | Oxidation | Hydroxymethyl derivative + TEMPO + NaOCl | DCM, 5 °C, 30 min | 2-chloro-3-formyl-5-fluoropyridine | ~87 | Prepares aldehyde |

| 4 | Cyclization | Aldehyde + hydrazine hydrate + base | H2O/iPrOH, 40–70 °C, 5 h | 5-fluoro-1H-pyrazolo[3,4-b]pyridine | ~82 | Forms pyrazolo pyridine |

| 5 | Iodination | Pyrazolo pyridine + I2/NaI + base | EtOH/DMSO, 20–100 °C | 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine | High | Introduces iodine |

| 6 | Ethanol group installation | Formyl or cyano pyridine + reducing agent | Variable | 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol | - | Final target compound |

Research Findings and Analysis

The use of N,N-carbonyldiimidazole for activation and sodium borohydride for reduction provides a mild and efficient route to hydroxymethyl pyridine intermediates with high yields and purity.

TEMPO-mediated oxidation offers selective conversion of hydroxymethyl to aldehyde without overoxidation or ring degradation.

Hydrazine-mediated cyclization to form pyrazolo[3,4-b]pyridine scaffolds is well-established, with reaction conditions optimized for high yield and minimal side products.

Iodination using elemental iodine or iodide salts in polar aprotic solvents under basic conditions ensures regioselective introduction of iodine at the desired position.

The installation of the ethanol side chain typically requires careful control of reduction conditions to avoid affecting other sensitive functional groups.

The overall synthetic route is amenable to scale-up and industrial production due to mild conditions, readily available reagents, and straightforward purification steps.

化学反応の分析

Types of Reactions

1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol undergoes various types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can undergo reduction reactions to form the corresponding amine or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Amines, alkanes

Substitution: Azides, nitriles

科学的研究の応用

1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulating signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol with analogous pyridine derivatives in terms of substituent effects, synthesis, and properties.

Structural Analogues and Substituent Effects

*Calculated based on analogous compounds.

Key Research Findings

Halogen Effects : Fluorine and iodine synergistically enhance the compound’s electrophilicity, making it a candidate for further functionalization (e.g., Suzuki coupling) .

Solubility Challenges : The iodo group increases molecular weight and may reduce aqueous solubility, necessitating formulation optimization for biological applications .

Synthetic Limitations: Iodine’s sensitivity to light and humidity requires inert reaction conditions, as seen in ’s use of TLC monitoring and cold ethanol washing .

生物活性

1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse research studies.

Chemical Structure and Synthesis

1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol features a pyridine ring substituted with fluorine and iodine, which may influence its biological activity. The synthesis of this compound typically involves halogenated pyridines as starting materials, where the introduction of the hydroxyl group occurs through nucleophilic substitution reactions. The synthesis methods often emphasize efficiency and yield, which are critical for pharmaceutical development.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, pyridine derivatives have been shown to inhibit the growth of various bacterial strains. A study noted that halogenated pyridine derivatives demonstrated potent antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . Given that 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol contains both fluorine and iodine, it may similarly exhibit antimicrobial properties.

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor is also noteworthy. Pyridine derivatives have been investigated for their ability to inhibit various enzymes, including kinases involved in inflammatory pathways. For example, a related study highlighted the improved p38α MAP kinase inhibitory activity of certain pyridine-based compounds, suggesting that modifications to the pyridine structure can enhance bioactivity . The presence of hydroxyl groups in these compounds is believed to facilitate interactions with enzyme active sites.

Study on Antibacterial Activity

A recent investigation focused on the antibacterial efficacy of halogenated pyridine compounds, including those structurally related to 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol. The study utilized standard broth microdilution methods to determine MIC values against a panel of Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar substituents exhibited significant inhibition zones, reinforcing the hypothesis that halogenation enhances biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol to various biological targets. These computational analyses suggest that the compound can effectively interact with key residues in target proteins, potentially leading to inhibition of their activity . Such studies are crucial for understanding the mechanism of action at a molecular level.

Comparative Analysis of Biological Activities

| Compound | Activity Type | MIC (mg/mL) | Target Pathogen |

|---|---|---|---|

| 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol | Antibacterial | TBD | S. aureus, E. coli |

| Pyridine derivative A | Antibacterial | 0.0039 | S. aureus |

| Pyridine derivative B | Enzyme inhibitor | TBD | p38α MAP kinase |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination | ICl, AlCl₃, 0°C, 12h | 65–75 | |

| Reduction (Ethanone) | NaBH₄, MeOH, 0°C → RT, 2h | 80–85 |

Basic: What analytical techniques are critical for characterizing 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol?

Methodological Answer:

Characterization requires a multi-technique approach:

- X-ray Crystallography : Resolve stereochemistry and confirm molecular packing. Crystals are grown via slow evaporation (e.g., ethanol/water) and analyzed at 90 K for high-resolution data .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify fluorine and iodine coupling patterns (e.g., ¹⁹F-¹H splitting in ¹H NMR).

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations, especially for pyridine ring protons .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (iodine has a distinct isotopic signature).

Advanced: How can researchers resolve contradictions in reaction yields during iodination steps?

Methodological Answer:

Yield discrepancies often arise from competing side reactions (e.g., over-iodination or ring decomposition). Mitigation strategies include:

- Temperature Control : Perform iodination at 0°C to suppress side reactions .

- Catalyst Screening : Test Lewis acids (AlCl₃ vs. FeCl₃) to optimize regioselectivity .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation.

- Computational Modeling : Apply DFT calculations to predict iodine’s electrophilic attack sites on the pyridine ring, guiding experimental design .

Advanced: What computational approaches predict the reactivity of 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. B3LYP/6-31G* is a common functional/basis set .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- Transition State Analysis : Locate energy barriers for iodine displacement reactions (e.g., SNAr mechanisms).

Q. Table 2: Key DFT Parameters for Reactivity Prediction

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 | Indicates kinetic stability |

| Fukui Index (C-4) | 0.45 | Predicts nucleophilic attack |

Basic: What safety protocols are essential for handling 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for all procedures .

- Waste Disposal : Absorb spills with inert materials (e.g., sand), store in sealed containers, and dispose via hazardous waste protocols .

- Exposure Control : Monitor airborne iodine levels with gas detectors. Implement emergency showers/eye wash stations .

Advanced: How can researchers optimize the compound’s solubility for biological assays?

Methodological Answer:

- Co-solvent Systems : Test DMSO-water mixtures (e.g., 10% DMSO) to balance solubility and biocompatibility .

- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) via esterification of the ethanol moiety .

- pH Adjustment : Explore buffered solutions (pH 7.4) to enhance ionization of the pyridine nitrogen .

Advanced: What strategies validate the compound’s stability under long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。